molecular formula C13H24O2 B045024 (E)-11-methyldodec-2-enoic acid CAS No. 677354-24-4

(E)-11-methyldodec-2-enoic acid

Cat. No. B045024
M. Wt: 212.33 g/mol
InChI Key: SNTXNGAQYNSTHI-PKNBQFBNSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include acidity or basicity, reactivity with other substances, and stability under various conditions.


Scientific Research Applications

  • Synthesis of Enamides : (E)-11-methyldodec-2-enoic acid is used in the synthesis of enamides, which are important in organic chemistry (Brettle & Mosedale, 1988).

  • Precursor for Synthesis of Analgesics : Derivatives of (2E)-3-(3-methoxyphenyl)-2-methylpent-2-enoic acid are suitable precursors for synthesizing Tapentadol, a novel centrally acting analgesic (Rzymkowski & Piątek, 2016).

  • Building Block for Luminescent Molecular Crystals : (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid serves as a building block for creating highly stable luminescent molecular crystals (Zhestkij et al., 2021).

  • Component of Marine Sponge : Synthesized marine natural product (E)-7-methyl hexadec-6-enoic acid is found in the Caribbean sponge (Kulkarni, Chattopadhyay, & Mamdapur, 1992).

  • Inhibition of Insect Pheromone Biosynthesis : Cyclopropene fatty acids like 10,11-methylenehexadec-10-enoic and 11,12-methylenehexadec-11-enoic acids interfere with the production of sex pheromone components in Spodoptera littoralis (Gosalbo, Fabriàs, Arsequell, & Camps, 1992).

  • Prostaglandin Biosynthesis : The identification of 9α, 15-dihydroxy-11-ketoprost-13-enoic acid supports the involvement of an endoperoxide in prostaglandin biosynthesis (Granström, Lands, & Samuelsson, 1968).

  • Neurotransmitter Analogues : Tritiated E- and Z-4-aminobut-2-enoic acids are analogues of the inhibitory neurotransmitter 4-aminobutanoic acid (GABA) and have potential applications in neuroscience research (Duke et al., 1993).

  • Synthesis of Cytotoxic Compounds : (11E)-13-hydroxy-10-oxooctadec-11-enoic acid, synthesized from undec-10-enoic acid, has cytotoxic properties and potential applications in cancer research (Nokami et al., 1997).

  • Antimicrobial Activity : Certain derivatives of (E)-11-methyldodec-2-enoic acid exhibit antimicrobial activity against bacteria like E. coli, highlighting their potential in medical and pharmaceutical applications (Banday, Mattoo, & Rauf, 2010).

  • Structural Characterization in Marine Bacteria : Studies on the fatty acid composition of marine aerobic anoxygenic phototrophic bacteria include analyses of various enoic acids, which could have implications for understanding marine microbiology (Rontani, Christodoulou, & Koblížek, 2005).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity data, safety precautions, and first aid measures.


Future Directions

This involves discussing potential areas of future research. It could include possible applications of the compound, unanswered questions about its properties or behavior, or new methods of synthesis.


For a specific analysis of “(E)-11-methyldodec-2-enoic acid”, I would recommend consulting scientific literature or databases. If you have access to a university library, their resources might be helpful. You could also try online databases like PubMed, Google Scholar, or the American Chemical Society’s publications. Please note that reading and understanding scientific literature often requires a background in the field. If you’re not familiar with the terminology or concepts, you might find it helpful to consult a textbook or ask a professional in the field.


properties

IUPAC Name

(E)-11-methyldodec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h9,11-12H,3-8,10H2,1-2H3,(H,14,15)/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTXNGAQYNSTHI-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347871
Record name (2E)-11-Methyl-2-dodecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-11-methyldodec-2-enoic acid

CAS RN

677354-24-4
Record name (2E)-11-Methyl-2-dodecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ADAVD DE CARBOIDRATOS, E METABÓLITOS - repositorio.unicamp.br
A cana-energia é um híbrido comercial que possui um alto teor de fibras, baixo teor de sacarose e maior produtividade em relação aos híbridos comerciais de cana-de-açúcar. No …
Number of citations: 0 repositorio.unicamp.br

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